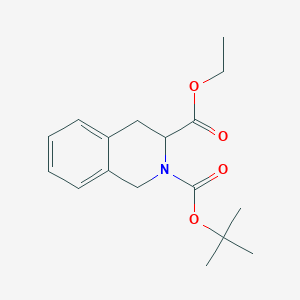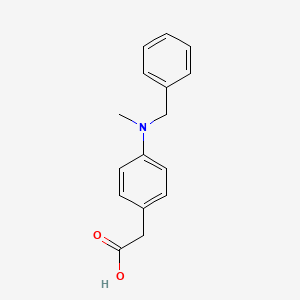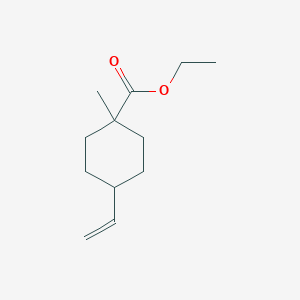
Ethyl 4-ethenyl-1-methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethenyl-1-methylcyclohexane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. It features a cyclohexane ring substituted with an ethenyl group at the 4-position and a methyl group at the 1-position, along with an ester functional group derived from ethyl alcohol. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Hydroesterification: This method involves the reaction of 4-ethenyl-1-methylcyclohexanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure.
Reduction of Esters: Another approach is the reduction of ethyl 4-ethenyl-1-methylcyclohexanecarboxylate using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous ether as the solvent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroesterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to alcohols using agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in substitution reactions, where the ethenyl group can be replaced by other functional groups. Reagents such as halogens (e.g., bromine) are often used for these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether as the solvent.
Substitution: Bromine (Br2) in an inert solvent like dichloromethane (DCM).
Major Products Formed:
Oxidation: Ethyl 4-ethenyl-1-methylcyclohexanecarboxylate can be oxidized to form ethyl 4-ethenyl-1-methylcyclohexanecarboxylic acid.
Reduction: The ester can be reduced to form ethyl 4-ethenyl-1-methylcyclohexanol.
Substitution: The ethenyl group can be substituted with halogens to form 4-bromo-1-methylcyclohexene.
Applications De Recherche Scientifique
Ethyl 4-ethenyl-1-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 4-ethenyl-1-methylcyclohexane-1-carboxylate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 4-methylcyclohexane-1-carboxylate: This compound lacks the ethenyl group present in Ethyl 4-ethenyl-1-methylcyclohexane-1-carboxylate.
Ethyl 1-methylcyclohexane-1-carboxylate: This compound has a different substitution pattern on the cyclohexane ring.
Ethyl 4-ethenylcyclohexane-1-carboxylate: This compound has a different position for the ethenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the ethenyl and methyl groups on the cyclohexane ring provides distinct chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
1435489-96-5 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
ethyl 4-ethenyl-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-4-10-6-8-12(3,9-7-10)11(13)14-5-2/h4,10H,1,5-9H2,2-3H3 |
Clé InChI |
JERHSEPHORDPRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(CC1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15357299.png)

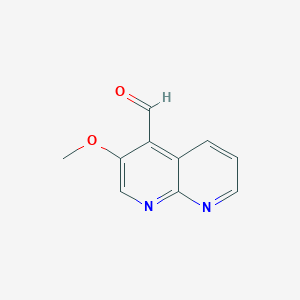
![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
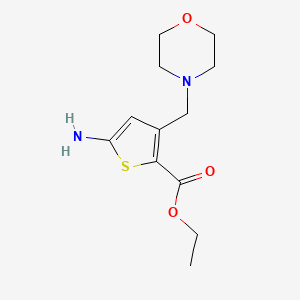
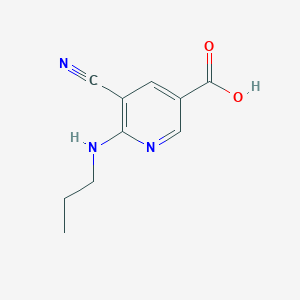
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
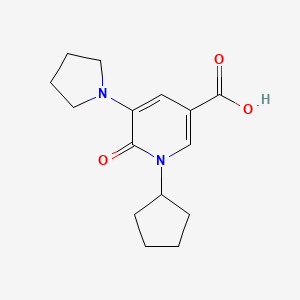
![N'-anilino-N-[4-[4-[(N-anilino-C-phenylcarbonimidoyl)diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B15357343.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15357351.png)
